molecular formula C4H7NO5 B556927 (3S)-3-hydroxy-D-aspartic acid CAS No. 5753-30-0

(3S)-3-hydroxy-D-aspartic acid

Cat. No.: B556927
CAS No.: 5753-30-0
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
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Description

(3S)-3-hydroxy-D-aspartic acid is a chiral amino acid derivative with a hydroxyl group attached to the third carbon of the aspartic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxy-D-aspartic acid typically involves the hydroxylation of D-aspartic acid. One common method is the enzymatic hydroxylation using specific hydroxylase enzymes that selectively introduce the hydroxyl group at the desired position. Another approach involves chemical synthesis, where D-aspartic acid is subjected to hydroxylation reactions using reagents such as hydrogen peroxide in the presence of catalysts like iron or copper complexes.

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered microorganisms that express the necessary hydroxylase enzymes is a common method. This approach allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-hydroxy-D-aspartic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of oxo-aspartic acid derivatives.

    Reduction: The carboxyl groups can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of oxo-aspartic acid derivatives.

    Reduction: Formation of aspartic alcohol derivatives.

    Substitution: Formation of halogenated or alkylated aspartic acid derivatives.

Scientific Research Applications

(3S)-3-hydroxy-D-aspartic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-hydroxy-D-aspartic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal function. Additionally, it can participate in metabolic pathways, contributing to the synthesis of other bioactive molecules.

Comparison with Similar Compounds

    L-aspartic acid: A naturally occurring amino acid with a similar structure but lacking the hydroxyl group.

    D-aspartic acid: The enantiomer of L-aspartic acid, also lacking the hydroxyl group.

    3-hydroxy-L-aspartic acid: The L-enantiomer of (3S)-3-hydroxy-D-aspartic acid.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring chiral specificity and functional diversity.

Properties

IUPAC Name

2-amino-3-hydroxybutanedioic acid
Source PubChem
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InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
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InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
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DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
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Molecular Weight

149.10 g/mol
Source PubChem
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CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
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Record name beta-Hydroxy-DL-aspartic acid
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Record name 3-hydroxy-DL-aspartic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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